molecular formula C15H18N2O4S2 B7063070 N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide

N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide

Cat. No.: B7063070
M. Wt: 354.4 g/mol
InChI Key: XPPZHMCDIWPKSA-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, a pyrrolidine ring, and a sulfonamide group

Properties

IUPAC Name

N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-16(2)23(19,20)14-8-7-12(21-14)15(18)17-9-3-5-11(17)13-6-4-10-22-13/h4,6-8,10-11H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZHMCDIWPKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)N2CCCC2C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 2-thiophen-2-ylacetic acid, the pyrrolidine ring can be formed through a cyclization reaction with an amine under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction involving a furan derivative and the pyrrolidine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of antibacterial or antifungal agents. Additionally, the thiophene and pyrrolidine rings are common motifs in drug design, potentially contributing to the compound’s bioactivity.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, potentially leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a furan ring.

    N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of N,N-dimethyl-5-(2-thiophen-2-ylpyrrolidine-1-carbonyl)furan-2-sulfonamide lies in its combination of a furan ring with a sulfonamide group, which is less common compared to benzene or thiophene analogs. This unique structure may confer distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.

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